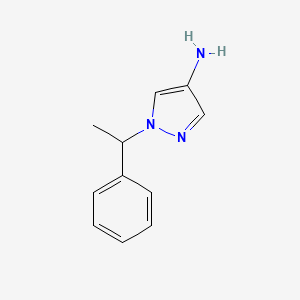

1-(1-フェニルエチル)-1H-ピラゾール-4-アミン

概要

説明

“1-(1-Phenylethyl)-1H-pyrazol-4-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a phenylethyl group, which is a two-carbon chain (ethyl) attached to a phenyl group .

Molecular Structure Analysis

The molecular structure of “1-(1-Phenylethyl)-1H-pyrazol-4-amine” would consist of a pyrazole ring attached to a phenylethyl group. The exact structure would depend on the positions of these groups .

Chemical Reactions Analysis

Amines, like “1-(1-Phenylethyl)-1H-pyrazol-4-amine”, are known to undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(1-Phenylethyl)-1H-pyrazol-4-amine” would depend on its exact structure. Amines generally have a trigonal pyramidal shape around the nitrogen atom and can participate in hydrogen bonding .

科学的研究の応用

不斉合成におけるキラル誘導体および補助剤

「1-(1-フェニルエチル)-1H-ピラゾール-4-アミン」は、不斉合成におけるキラル誘導体および補助剤として機能します。 この化合物は、キラルな性質を持つため、エナンチオマー的に純粋な生成物の合成においてキラリティを誘導するために使用できます。これは、製薬用途においてしばしば重要です 。これは、さまざまな不斉分子を作成する上で基本的なキラルビルディングブロックの合成に組み込むことができます。

その他の化合物の分割

この化合物は、他の化合物のキラル分割において重要な役割を果たします。 これは、ラセミ混合物のエナンチオマーを分離するために使用できます。これは、医薬品および農薬の目的でエナンチオマー的に純粋な物質を製造する上で重要なステップです .

モジュール式有機触媒の構築

「1-(1-フェニルエチル)-1H-ピラゾール-4-アミン」の断片で構築されたモジュール式キラル有機触媒は、重要な合成反応に適用できます。 これらの有機触媒は、反応を高選択的かつ効率的に触媒するように設計されており、所望のキラリティを持つ生成物を生み出します .

エナンチオ選択的生体変換

この化合物は、エナンチオマー的に純粋な化合物を得ることを可能にする方法である、エナンチオ選択的生体変換に使用できます。 たとえば、イオン液体とリパーゼなどの酵素を含む触媒系に関与して、高いエナンチオマー過剰率と変換率を達成できます .

医薬品および天然物の合成

キラル補助剤として、「1-(1-フェニルエチル)-1H-ピラゾール-4-アミン」は、医薬品および天然物のジアステレオ選択的合成に使用できます。 合成経路に含めることで、しばしば生物活性天然化合物に見られる複数のキラル中心を持つ複雑な分子を作成できます .

不斉反応における配位子

「1-(1-フェニルエチル)-1H-ピラゾール-4-アミン」から誘導されたキラル配位子は、不斉反応に使用できます。 これらの配位子は、金属に結合して触媒複合体を生成し、不斉変換を促進します。これは、キラル分子を制御された方法で製造するために不可欠です .

作用機序

Target of action

Compounds with similar structures, such as etomidate, are known to interact with specific γ-aminobutyric acid type a receptor subtypes .

Biochemical pathways

Similar compounds have been found to affect the monoterpene biosynthesis pathway and the l-phenylalanine degradation pathway .

Pharmacokinetics

Similar compounds like etomidate are known to have a short-acting effect and are rapidly metabolized .

Result of action

Similar compounds have been found to have neuropharmacological potential .

Action environment

Temperature and ph value are two key factors that can affect the stereo-selectivity, activity, and stability of similar compounds .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

1-(1-Phenylethyl)-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been found to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous substances. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the concentration of 1-(1-Phenylethyl)-1H-pyrazol-4-amine. Additionally, this compound can form stable complexes with certain proteins, influencing their structural conformation and functional activity .

Cellular Effects

1-(1-Phenylethyl)-1H-pyrazol-4-amine exerts various effects on different types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating the activity of key signaling molecules within this pathway, 1-(1-Phenylethyl)-1H-pyrazol-4-amine can alter gene expression patterns and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates .

Molecular Mechanism

The molecular mechanism of action of 1-(1-Phenylethyl)-1H-pyrazol-4-amine involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to either competitive or non-competitive inhibition. For example, it can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation. Additionally, 1-(1-Phenylethyl)-1H-pyrazol-4-amine can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions can result in changes in the transcriptional activity of target genes, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1-Phenylethyl)-1H-pyrazol-4-amine can vary over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to 1-(1-Phenylethyl)-1H-pyrazol-4-amine can lead to cumulative effects on cellular processes, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of 1-(1-Phenylethyl)-1H-pyrazol-4-amine in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound can exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular apoptosis. Threshold effects have been observed in studies, where a specific dosage level triggers a significant change in the biological response. It is crucial to determine the optimal dosage range to maximize the therapeutic potential of 1-(1-Phenylethyl)-1H-pyrazol-4-amine while minimizing its toxic effects .

Metabolic Pathways

1-(1-Phenylethyl)-1H-pyrazol-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a pivotal role in the oxidative metabolism of 1-(1-Phenylethyl)-1H-pyrazol-4-amine, leading to the formation of metabolites that can be further processed by conjugation enzymes such as glucuronosyltransferases and sulfotransferases. These metabolic pathways can influence the overall bioavailability and pharmacokinetics of 1-(1-Phenylethyl)-1H-pyrazol-4-amine .

Transport and Distribution

The transport and distribution of 1-(1-Phenylethyl)-1H-pyrazol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters and multidrug resistance proteins. Once inside the cell, 1-(1-Phenylethyl)-1H-pyrazol-4-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 1-(1-Phenylethyl)-1H-pyrazol-4-amine is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For instance, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Additionally, 1-(1-Phenylethyl)-1H-pyrazol-4-amine can localize to the mitochondria, affecting mitochondrial function and cellular energy metabolism. The subcellular distribution of this compound can determine its overall impact on cellular processes and functions .

特性

IUPAC Name |

1-(1-phenylethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-8-11(12)7-13-14/h2-9H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGCAKGDLZOKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

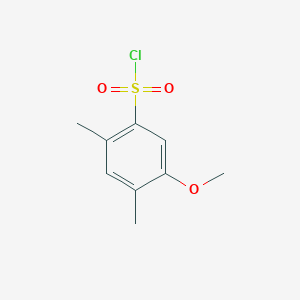

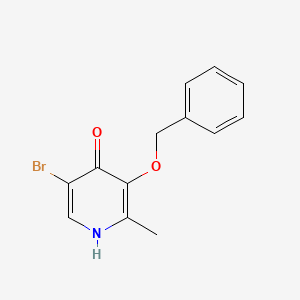

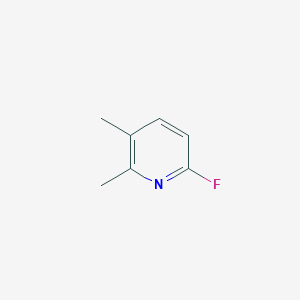

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

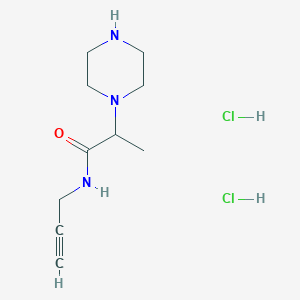

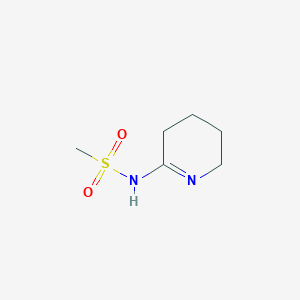

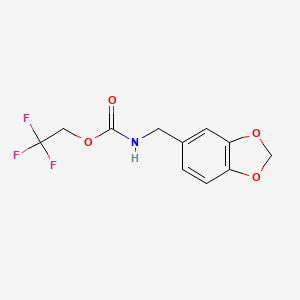

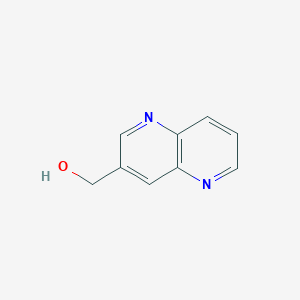

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate](/img/structure/B1443124.png)

![4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1443131.png)

![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide](/img/structure/B1443133.png)

![Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1443134.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine](/img/structure/B1443137.png)